molecular formula C6H5NO3S B1596823 1-(5-Nitrothiophen-3-yl)ethanone CAS No. 58157-89-4

1-(5-Nitrothiophen-3-yl)ethanone

Cat. No. B1596823
CAS RN: 58157-89-4
M. Wt: 171.18 g/mol
InChI Key: JGXUDXHPIWIXJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Nitrothiophen-3-yl)ethanone is a chemical compound that has been of interest to the scientific community due to its potential use in various fields of research. This compound has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism Of Action

The mechanism of action for 1-(5-Nitrothiophen-3-yl)ethanone is not well understood, but it is believed to act as a nitroaromatic compound, which can undergo various reactions such as reduction or oxidation. These reactions can result in the formation of reactive intermediates, which can interact with various biological molecules such as proteins or DNA.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-(5-Nitrothiophen-3-yl)ethanone are not well understood, but it has been shown to have potential use in the development of new drugs and pharmaceuticals. It has been studied for its potential use in the treatment of various diseases such as cancer, inflammation, and bacterial infections.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(5-Nitrothiophen-3-yl)ethanone in lab experiments include its potential use in the synthesis of other compounds and its potential use in the development of new drugs and pharmaceuticals. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on 1-(5-Nitrothiophen-3-yl)ethanone. One potential direction is the development of new drugs and pharmaceuticals based on this compound. Another potential direction is the study of its potential use in the treatment of various diseases such as cancer, inflammation, and bacterial infections. Additionally, further research is needed to understand the mechanism of action and the biochemical and physiological effects of this compound.

Scientific Research Applications

1-(5-Nitrothiophen-3-yl)ethanone has been used extensively in scientific research for its potential applications in various fields. It has been studied for its use in the synthesis of other compounds, such as 1-(5-aminotetrazol-1-yl)ethanone, which has potential use as an explosive material. Additionally, 1-(5-Nitrothiophen-3-yl)ethanone has been studied for its potential use in the development of new drugs and pharmaceuticals.

properties

IUPAC Name

1-(5-nitrothiophen-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3S/c1-4(8)5-2-6(7(9)10)11-3-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXUDXHPIWIXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370648
Record name 1-(5-nitrothiophen-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Nitrothiophen-3-yl)ethanone

CAS RN

58157-89-4
Record name 1-(5-nitrothiophen-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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